molecular formula C5H3ClNNaO3S B8422949 Sodium6-chloropyridine-3-sulfonate

Sodium6-chloropyridine-3-sulfonate

Cat. No.: B8422949
M. Wt: 215.59 g/mol
InChI Key: HTGHFGBBVFIQTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 6-chloropyridine-3-sulfonate is a sodium salt derivative of 6-chloropyridine-3-sulfonic acid. The compound’s sulfonate group (-SO₃⁻Na⁺) enhances water solubility, making it advantageous for reactions requiring polar solvents. The chlorine substituent at the 6-position of the pyridine ring introduces steric and electronic effects that influence reactivity .

Properties

Molecular Formula

C5H3ClNNaO3S

Molecular Weight

215.59 g/mol

IUPAC Name

sodium;6-chloropyridine-3-sulfonate

InChI

InChI=1S/C5H4ClNO3S.Na/c6-5-2-1-4(3-7-5)11(8,9)10;/h1-3H,(H,8,9,10);/q;+1/p-1

InChI Key

HTGHFGBBVFIQTF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to sodium 6-chloropyridine-3-sulfonate:

Compound Name Key Structural Differences Key Functional Differences Applications
6-Chloropyridine-3-sulfonamide Sulfonamide (-SO₂NH₂) instead of sulfonate (-SO₃⁻Na⁺) Lower water solubility; higher reactivity in amide bond formation Pharmaceutical intermediates
Sodium Pyridine-3-sulfonate Absence of chlorine substituent Higher electron density at pyridine ring; reduced steric hindrance Catalysis, surfactants
6-Fluoropyridine-3-sulfonic Acid Fluorine substituent instead of chlorine Stronger electron-withdrawing effect; altered metabolic stability Agrochemical synthesis
Potassium 6-Chloropyridine-3-sulfonate Potassium counterion instead of sodium Slightly different solubility profile Specialty chemical synthesis

Reactivity and Stability

  • Electrophilic Substitution : The chlorine atom at the 6-position deactivates the pyridine ring, directing electrophilic attacks to the 2- or 4-positions. This contrasts with unsubstituted pyridine sulfonates, which exhibit broader reactivity patterns.
  • Acid-Base Behavior : The sulfonate group confers strong acidity (pKa ~1–2), comparable to other aryl sulfonates like sodium benzenesulfonate. In contrast, sulfonamide analogues (e.g., 6-chloropyridine-3-sulfonamide) exhibit weaker acidity (pKa ~8–10) due to the amide group .

Research Findings and Data Gaps

Toxicity and Handling

  • This suggests that the sulfonate variant may require similar precautions due to shared structural motifs.
  • Stability : Sulfonate salts generally exhibit higher thermal and oxidative stability compared to sulfonamides, which are prone to hydrolysis under acidic conditions.

Emerging Studies

Recent patents (2023–2025) highlight sodium 6-chloropyridine-3-sulfonate’s role in synthesizing kinase inhibitors, leveraging its ability to act as a directing group in transition-metal catalysis.

Preparation Methods

Direct Sulfonation of Pyridine Derivatives

Direct sulfonation of chloropyridine precursors represents a potential route. The reaction generally employs sulfur trioxide complexes or oleum as sulfonating agents. For example, sodium 3-chloro-2-hydroxypropane-1-sulfonate is synthesized through nucleophilic ring-opening of epichlorohydrin with sodium bisulfite. While this method targets aliphatic systems, analogous approaches for aromatic substrates would require:

  • Temperature Control : Maintaining 80–90°C to balance reaction rate and decomposition.

  • Stoichiometric Optimization : Molar ratios of sulfonating agent to substrate (typically 1.1:1) to minimize side reactions.

Proposed Methodologies for Sodium 6-Chloropyridine-3-Sulfonate

Sulfonation-Oxidation Pathway

A two-step process could involve:

  • Sulfonation : Reaction of 6-chloropyridine with chlorosulfonic acid to form the intermediate sulfonyl chloride.

  • Oxidation and Neutralization : Hydrolysis of the sulfonyl chloride to sulfonic acid, followed by neutralization with sodium hydroxide.

Critical Parameters:

StepConditionsChallenges
Sulfonation0–5°C in dichloromethanePyridine’s low reactivity necessitates catalysis
HydrolysisAqueous NaOH, 60°CRisk of dechlorination under basic conditions

Industrial Scalability Considerations

Large-scale production would require:

  • Continuous Flow Reactors : To manage exothermic reactions and improve yield consistency.

  • Purification Techniques : Recrystallization from ethanol-water mixtures to achieve >95% purity.

Challenges and Research Gaps

  • Regioselectivity : No documented studies confirm the preferential sulfonation at the 3-position of 6-chloropyridine.

  • Stability Issues : Preliminary data on analogous compounds suggest thermal decomposition above 100°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 6-chloropyridine-3-sulfonate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of pyridine derivatives followed by selective chlorination. For purity validation, use recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor via HPLC with UV detection (λ = 254 nm). Confirm purity thresholds (>98%) using quantitative NMR (qNMR) or elemental analysis .
  • Data Consideration : Comparative yields and impurity profiles should be tabulated for different reaction conditions (temperature, stoichiometry).

Q. Which spectroscopic techniques are most effective for characterizing Sodium 6-chloropyridine-3-sulfonate?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in D2_2O to confirm aromatic proton environments and sulfonate group integration.
  • IR : Peaks near 1180 cm1^{-1} (S=O stretching) and 680 cm1^{-1} (C-Cl) validate functional groups.
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-Na]^- fragments.
    Cross-reference with PubChem or ECHA databases for spectral libraries .

Q. How does solubility vary across solvents, and what methods quantify this property?

  • Methodological Answer : Perform gravimetric analysis by saturating solvents (water, ethanol, DMSO) at 25°C, filtering undissolved solids, and evaporating to constant weight. Use UV-Vis spectroscopy for low-solubility solvents (e.g., chloroform) with calibration curves. Compare results to ILO-WHO solubility guidelines for sulfonates .

Advanced Research Questions

Q. How can contradictions in reported reactivity of Sodium 6-chloropyridine-3-sulfonate be systematically resolved?

  • Methodological Answer : Conduct controlled experiments replicating literature conditions while varying critical parameters (pH, catalysts). Use DOE (Design of Experiments) to isolate variables. Cross-validate results via independent techniques (e.g., kinetic studies via stopped-flow spectroscopy vs. HPLC monitoring). Apply contradiction analysis frameworks from qualitative research to identify methodological biases .

Q. What computational approaches model the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate transition states and activation energies. Validate models against experimental kinetic data. Use software like Gaussian or ORCA, and archive computational parameters (e.g., solvent models, convergence criteria) for reproducibility .

Q. What analytical challenges arise in detecting degradation products under varying pH conditions?

  • Methodological Answer : Use LC-MS/MS with ion-pairing chromatography (e.g., tetrabutylammonium bromide) to separate polar degradation products. For acidic/basic conditions, conduct accelerated stability studies (40°C, 75% RH) and track degradation kinetics via Arrhenius plots. Reference USP guidelines for impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.